Nucleotide-Specific DNA Cleavage Preference of Esperamicin vs. Calicheamicin and Neocarzinostatin
Esperamicin exhibits a distinct nucleotide cleavage specificity that differentiates it from other enediyne antitumor antibiotics. In a comparative study, the frequency of bases attacked by esperamicin was T > C > A > G. This profile is markedly different from calicheamicin (C ≫ T > A = G) and neocarzinostatin (T > A > C > G) [1]. Furthermore, esperamicin preferentially attacks 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' oligopyrimidine sequences, with preferred degradation sites at 5'-TG-3' and 5'-CG-3' sequences [2]. This contrasts sharply with bleomycin's preferred sites of 5'-GT-3' and 5'-GC-3' [3].
| Evidence Dimension | Base attack frequency and sequence cleavage specificity |
|---|---|
| Target Compound Data | Base preference: T > C > A > G; Preferred sequence sites: 5'-CTC-3', 5'-TTC-3', 5'-TTT-3', 5'-TG-3', 5'-CG-3' |
| Comparator Or Baseline | Calicheamicin: C ≫ T > A = G; Neocarzinostatin: T > A > C > G; Bleomycin: C > T > A > G |
| Quantified Difference | Esperamicin's base preference (T > C > A > G) is orthogonal to calicheamicin's (C ≫ T > A = G) and distinct from neocarzinostatin's (T > A > C > G). |
| Conditions | In vitro DNA cleavage assay in the presence of thiol compounds; analysis via high-resolution gel electrophoresis |
Why This Matters
The unique T/C-rich sequence preference of esperamicin enables researchers to target a distinct subset of genomic vulnerabilities compared to other enediyne payloads, expanding the druggable space for sequence-directed DNA damaging agents.
- [1] Sugiura Y, et al. Proc Natl Acad Sci U S A. 1989 Oct;86(20):7672-6. View Source
- [2] Sugiura Y, et al. Proc Natl Acad Sci U S A. 1989 Oct;86(20):7672-6. View Source
- [3] Sugiura Y, et al. Proc Natl Acad Sci U S A. 1989 Oct;86(20):7672-6. View Source
